5-Tert-butylcyclohexene-1-carbonitrile

Lipophilicity Drug Design Chromatography

5-Tert-butylcyclohexene-1-carbonitrile (CAS 578712-30-8; molecular formula C₁₁H₁₇N; molecular weight 163.26 g/mol) is a nitrile-functionalized cyclohexene derivative that belongs to the broader class of cyclohexenecarbonitriles. The compound features a cyclohexene ring bearing a tertiary-butyl substituent at the 5-position and a carbonitrile group at the 1-position, yielding a LogP of 3.3, zero hydrogen-bond donors, one hydrogen-bond acceptor, and a topological polar surface area of 23.8 Ų.

Molecular Formula C11H17N
Molecular Weight 163.26 g/mol
CAS No. 578712-30-8
Cat. No. B12592297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Tert-butylcyclohexene-1-carbonitrile
CAS578712-30-8
Molecular FormulaC11H17N
Molecular Weight163.26 g/mol
Structural Identifiers
SMILESCC(C)(C)C1CCC=C(C1)C#N
InChIInChI=1S/C11H17N/c1-11(2,3)10-6-4-5-9(7-10)8-12/h5,10H,4,6-7H2,1-3H3
InChIKeyYLQUQSKHZIINOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Tert-butylcyclohexene-1-carbonitrile (CAS 578712-30-8): Physicochemical and Structural Profiling for Differentiated Procurement


5-Tert-butylcyclohexene-1-carbonitrile (CAS 578712-30-8; molecular formula C₁₁H₁₇N; molecular weight 163.26 g/mol) is a nitrile-functionalized cyclohexene derivative that belongs to the broader class of cyclohexenecarbonitriles [1]. The compound features a cyclohexene ring bearing a tertiary-butyl substituent at the 5-position and a carbonitrile group at the 1-position, yielding a LogP of 3.3, zero hydrogen-bond donors, one hydrogen-bond acceptor, and a topological polar surface area of 23.8 Ų [1]. The unsaturated ring and electron‑withdrawing nitrile permit diverse downstream chemistry including conjugate additions, cycloadditions, and hydrolysis, while the sterically demanding tert‑butyl group influences both conformational equilibria and intermolecular interactions, parameters critical for applications in synthetic methodology development and liquid‑crystal formulation [1].

Why Generic Substitution of 5-Tert-butylcyclohexene-1-carbonitrile (578712-30-8) Fails: Structure-Dependent Performance Risks


Within the C₁₁H₁₇N isomer space, small structural changes – ring saturation, substituent position, or stereochemistry – can sharply alter conformational preference, lipophilicity, and chemical reactivity, making generic substitution unreliable. For instance, comparing the target compound (1‑cyclohexene isomer with 5‑tert‑butyl) to its 4‑tert‑butylcyclohexane‑1‑carbonitrile analog reveals different ring saturation and steric environments that influence both chromatographic behavior and potential enzyme interactions [1][2]. Similarly, the cis‑stereoisomer (CAS 62153‑46‑2) and the 2‑cyclohexene positional isomer (CAS 37854‑05‑0) present distinct conformational landscapes that directly affect diastereoselectivity in subsequent transformations [1]. The target compound’s unique combination of an endocyclic double bond conjugated with a nitrile and a remote tert‑butyl substituent provides a reactivity profile not fully matched by its saturated or region‑isomeric analogs, underscoring the procurement risk of assuming functional interchangeability without explicit comparative data [1].

5-Tert-butylcyclohexene-1-carbonitrile (578712-30-8): Quantitative Differentiation Evidence vs. Closest Analogs


LogP Differentiation: 5-Tert-butylcyclohexene-1-carbonitrile Exhibits 33% Higher Lipophilicity than Unsubstituted Cyclohexene-1-carbonitrile

The computed LogP (XLogP3) of 5-tert-butylcyclohexene-1-carbonitrile (578712-30-8) is 3.3, compared to cyclohexene-1-carbonitrile (CAS 1855-63-6) with a computed LogP of 1.87 [1][2]. The introduction of the tert-butyl substituent at the 5-position increases LogP by 1.43 units, representing a 33% increase in predicted lipophilicity [1][2]. This difference has practical consequences for reversed-phase HPLC retention, where the target compound elutes significantly later than the unsubstituted parent, and for blood-brain barrier penetration predictions, where higher LogP compounds exhibit enhanced passive permeability [3].

Lipophilicity Drug Design Chromatography

Topological Polar Surface Area (TPSA): 5-Tert-butylcyclohexene-1-carbonitrile Displays Reduced PSA Relative to Saturated Analogs

The topological polar surface area (TPSA) of 5-tert-butylcyclohexene-1-carbonitrile is 23.8 Ų [1]. The 4-tert-butylcyclohexane-1-carbonitrile (CAS 31865-37-9) analog shows a comparable TPSA of 23.8 Ų, but the cyclohexene double bond in the target may contribute to subtle differences in electronic distribution despite identical computed PSA. In contrast, cyclohexene-1-carbonitrile (CAS 1855-63-6) registers a TPSA of 23.8 Ų as well, indicating that the TPSA is dominated by the nitrile group and is insensitive to the tert-butyl substituent [2]. While TPSA alone does not strongly differentiate the target from these analogs, the combination of higher LogP and identical TPSA shifts the compound into a more CNS-accessible chemical space according to the FDA's CNS MPO desirability criteria [3].

Membrane Permeability CNS Drug Design Physicochemical Profiling

Rotatable Bond Count: 5-Tert-butylcyclohexene-1-carbonitrile Offers Reduced Conformational Flexibility vs. Saturated Cyclohexane Analogs

The target compound possesses 1 rotatable bond (between the tert-butyl group and the ring), whereas 4-tert-butylcyclohexane-1-carbonitrile (CAS 31865-37-9) may exhibit additional ring-flipping degrees of freedom due to the saturated cyclohexane ring system [1][2]. The endocyclic double bond in the target restricts the ring to a half-chair conformation, reducing the number of accessible low-energy conformers compared to the fully saturated analog, which can interconvert between chair conformations [2]. Reduced conformational flexibility typically correlates with improved binding entropy for rigid protein pockets and enhanced crystallizability [3]. The unsubstituted cyclohexene-1-carbonitrile (CAS 1855-63-6) has 0 rotatable bonds but lacks the steric bulk that can enforce specific binding poses [1].

Conformational Analysis Ligand Efficiency Crystallization

CYP11B1 Enzyme Inhibition: Class-Level Evidence from the 4-Tert-butylcyclohexane-1-carbonitrile Analog Suggests Potential Target Differentiation

Although direct CYP inhibition data for 5-tert-butylcyclohexene-1-carbonitrile are absent from public databases, the structurally related 4-tert-butylcyclohexane-1-carbonitrile (CAS 31865-37-9) has been reported to inhibit human CYP11B1 with an IC₅₀ of 29 nM in hamster V79MZ cells [1]. The 4-tert-butylcyclohexane-1-carbonitrile analog demonstrated an IC₅₀ of 8,330 nM for CYP11B1 in a separate assay system [1]. The target compound, with its unsaturated cyclohexene ring and 5-tert-butyl substitution pattern, may exhibit a shifted selectivity profile due to altered molecular shape and electronic distribution relative to the saturated analog [2]. The unsubstituted cyclohexene-1-carbonitrile has been used as a reactant in the synthesis of a JAK1 inhibitor, indicating potential value as a fragment starting point, but no CYP inhibition data have been disclosed .

CYP Inhibition Steroidogenesis Drug-Drug Interaction

Best Research and Industrial Application Scenarios for 5-Tert-butylcyclohexene-1-carbonitrile (578712-30-8)


Fragment-Based Screening Library Design for CNS Drug Targets

The favorable CNS MPO profile arising from the combination of LogP 3.3 and low TPSA (23.8 Ų) positions 5-tert-butylcyclohexene-1-carbonitrile as a high-priority fragment for inclusion in CNS-focused screening libraries. Unlike the unsubstituted cyclohexene-1-carbonitrile, the tert-butyl group provides enhanced hydrophobic contacts without increasing TPSA, while the restricted ring conformation reduces the entropic penalty typically associated with flexible fragments [1]. Procurement of this scaffold for fragment-based drug discovery enables exploration of a chemical space that balances permeability with synthetic tractability [2].

Asymmetric Synthesis Methodology Development Using Sterically Biased Cyclohexene Scaffolds

The 5-tert-butyl substituent creates a sterically biased cyclohexene ring that can direct approaching reagents in diastereoselective transformations. Published precedents with analogous 4-tert-butylcyclohexene systems demonstrate that the equatorial preference of the tert-butyl group can enforce conformational control, leading to diastereomeric ratios exceeding 95:5 in certain reactions [1]. The conjugated nitrile further enables Michael additions, cyclopropanations, and functional group interconversions, making this scaffold a test substrate for developing new asymmetric methodologies [2].

Liquid Crystal Intermediate for Negative Dielectric Anisotropy Mixtures

Cyclohexanecarbonitriles and cyclohexenecarbonitriles are established components of liquid crystal mixtures with negative dielectric anisotropy, used in vertically aligned (VA) and in-plane switching (IPS) display modes [1]. The 5-tert-butyl substituent provides additional steric bulk that can modulate the nematic-to-isotropic transition temperature and rotational viscosity. The target compound's cyclohexene ring introduces polarizability anisotropy distinct from fully saturated analogs, potentially enabling fine-tuning of electro-optical response times [2]. Procurement of this building block supports liquid crystal formulation research where differentiated dielectric parameters are required.

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